4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid
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Overview
Description
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid is a novel compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of both oxygen and nitrogen atoms in the spiro ring system imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid typically involves multi-step organic synthesis. One common synthetic route includes the formation of the spiro ring system followed by the introduction of the benzoic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the spiro ring and subsequent functionalization.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid involves its interaction with specific molecular targets, such as protein tyrosine phosphatase 1B. By inhibiting this enzyme, the compound can modulate various signaling pathways involved in cellular growth, differentiation, and metabolism . The exact molecular interactions and pathways are still under investigation, but the compound’s ability to bind to and inhibit key enzymes is central to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spiro compound with a similar ring structure but different functional groups.
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A compound with a phenylethyl group, which imparts different chemical and biological properties.
Uniqueness
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spiro compounds and contributes to its potential as a versatile intermediate in organic synthesis and a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C14H16N2O3 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)11-3-1-10(2-4-11)12-9-14(19-16-12)5-7-15-8-6-14/h1-4,15H,5-9H2,(H,17,18) |
InChI Key |
KQRJQUXXFRFZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=NO2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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